N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride
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Overview
Description
N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride: is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure includes a positively charged nitrogen atom, which contributes to its ability to interact with negatively charged surfaces and molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation Reaction:
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: For large-scale production, continuous flow reactors may be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group back to an amino group.
Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Silver nitrate or sodium hydroxide can be used to replace the chloride ion with other anions.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different anions replacing the chloride ion.
Scientific Research Applications
Chemistry:
Surfactant: Used as a surfactant in various chemical formulations due to its ability to reduce surface tension.
Catalysis: Acts as a phase transfer catalyst in organic synthesis.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties, making it useful in disinfectants and antiseptics.
Cell Membrane Studies: Used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine:
Drug Delivery: Investigated for use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Antimicrobial Treatments:
Industry:
Cleaning Agents: Incorporated into cleaning agents and detergents for its surfactant properties.
Cosmetics: Used in cosmetic formulations for its emulsifying and conditioning effects.
Mechanism of Action
Molecular Targets and Pathways:
Cell Membrane Interaction: The compound interacts with the lipid bilayer of cell membranes, disrupting membrane integrity and leading to cell lysis.
Protein Binding: It can bind to proteins, altering their structure and function, which contributes to its antimicrobial effects.
Comparison with Similar Compounds
N,N-Dimethyldodecylamine: A precursor in the synthesis of N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride.
Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound used as a surfactant and antiseptic.
Uniqueness:
Long Alkyl Chain: The long dodecyl chain in this compound provides enhanced hydrophobic interactions compared to shorter chain analogs.
Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride, also known as Dodecyl betaine, is a quaternary ammonium compound with potential applications in various biological contexts. Its molecular formula is C₁₆H₃₅ClN₂O, and it has garnered attention for its surfactant properties and biological activities, particularly in relation to antimicrobial effects and cell protection mechanisms.
- CAS Number : 15538-15-5
- Molecular Weight : 306.915 g/mol
- Solubility : Soluble in water, which enhances its applicability in biological systems.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism is primarily attributed to the disruption of bacterial cell membranes due to its cationic nature.
- Minimum Inhibitory Concentration (MIC) values for various strains indicate strong efficacy; for instance, MIC values range from 1–8 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
-
Cell Protection Mechanisms
- Recent studies have highlighted the compound's protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a condition linked to diabetes. The compound's structural analogs have shown maximal activity at low concentrations (EC50 around 0.1 μM), indicating its potential as a therapeutic agent in diabetes management .
- The protective mechanism involves modulation of cellular stress responses, enhancing cell viability under adverse conditions.
-
Micellar Formation and Surfactant Properties
- This compound has been studied for its micellar properties in aqueous solutions. These surfactant characteristics enable it to function effectively as a co-surfactant or solubility enhancer, which is crucial in pharmaceutical formulations . The critical micelle concentration (CMC) is an important parameter that influences its applications in drug delivery systems.
Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of this compound against various bacterial strains. Results indicated that the compound exhibited:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1 |
Escherichia coli | 4 |
Enterococcus faecalis | 2 |
This data suggests that the compound is particularly effective against Gram-positive bacteria due to its ability to disrupt membrane integrity .
Study 2: β-cell Protection
In a study focusing on pancreatic β-cells, this compound was shown to mitigate ER stress-induced apoptosis:
Compound | Max Activity (%) | EC50 (μM) |
---|---|---|
N-(2-Amino-2-oxoethyl)... | 100 | 0.1 |
This highlights the compound's potential role in developing therapeutic strategies for diabetes .
Properties
IUPAC Name |
(2-amino-2-oxoethyl)-dodecyl-dimethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-16(17)19;/h4-15H2,1-3H3,(H-,17,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHEWMMAPAVMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.